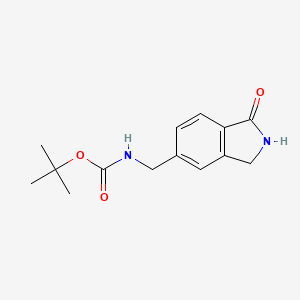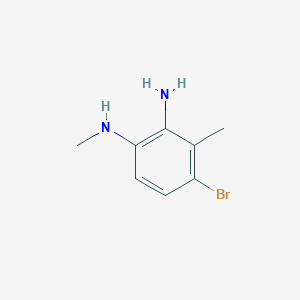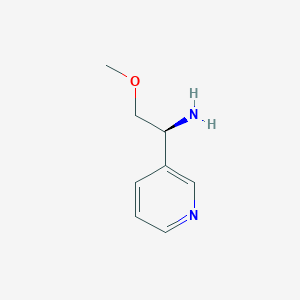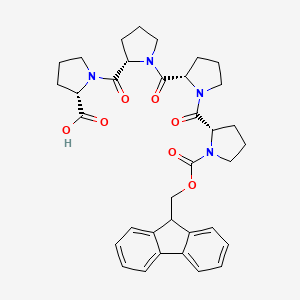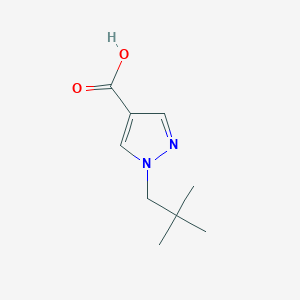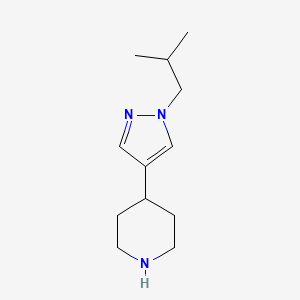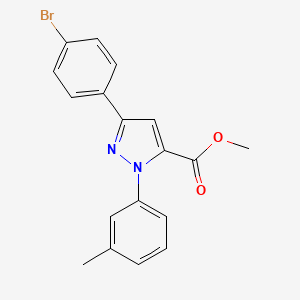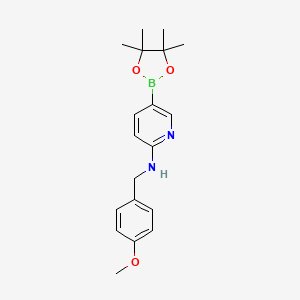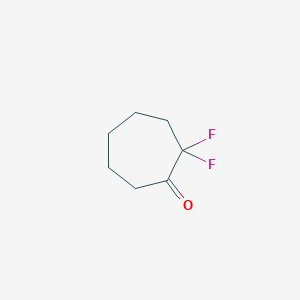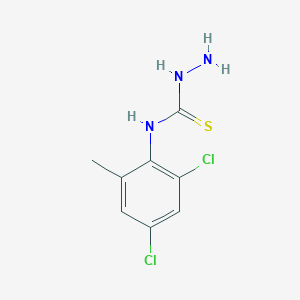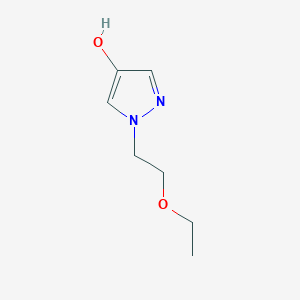
1-(2-ethoxyethyl)-1H-pyrazol-4-ol
描述
1-(2-ethoxyethyl)-1H-pyrazol-4-ol is an organic compound with a pyrazole ring substituted with an ethoxyethyl group
准备方法
The synthesis of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol typically involves the reaction of 1H-pyrazol-4-ol with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified by recrystallization or column chromatography.
化学反应分析
1-(2-ethoxyethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
科学研究应用
1-(2-ethoxyethyl)-1H-pyrazol-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and anti-cancer agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.
Biological Studies: The compound is investigated for its biological activity, including its effects on various enzymes and receptors.
作用机制
The mechanism of action of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach its targets more effectively. The pyrazole ring can interact with active sites of enzymes or binding sites of receptors, leading to modulation of their activity.
相似化合物的比较
1-(2-ethoxyethyl)-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:
1-(2-methoxyethyl)-1H-pyrazol-4-ol: This compound has a methoxyethyl group instead of an ethoxyethyl group, which can affect its solubility and reactivity.
1-(2-ethoxyethyl)-1H-pyrazol-3-ol: The position of the hydroxyl group on the pyrazole ring is different, which can influence the compound’s chemical properties and biological activity.
The unique combination of the ethoxyethyl group and the pyrazole ring in this compound makes it a valuable compound for various research applications.
属性
IUPAC Name |
1-(2-ethoxyethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-4-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRFZPKCRMNNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



